Gemini
Overview
Description
Gemini surfactants are a unique class of surfactants characterized by their molecular structure, which includes two hydrophilic head groups and two hydrophobic tails linked by a spacer. This structure imparts distinct physicochemical properties, making them highly efficient and versatile in various applications. This compound surfactants were first introduced by Menger in 1990 and have since gained significant attention in both research and industry due to their superior surface activity and ability to form self-assembling structures at low concentrations .
Preparation Methods
The synthesis of gemini surfactants typically involves the reaction of long-chain tertiary amines with dihalogenated substrates such as organic dibromides or dichlorides. Another common method is the reaction of N,N,N’,N’-tetramethylpolymethylene diamines with alkyl halides . Industrial production methods often involve amidation of long-chain carboxylic acids using 3-(dimethylamino)-1-propylamine followed by treatment with halohydrocarbons . These methods yield this compound surfactants with excellent thermal stability and surface properties, making them suitable for various applications.
Chemical Reactions Analysis
Gemini surfactants undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For instance, the reaction of this compound surfactants with halogens can lead to the formation of halogenated derivatives, which exhibit enhanced antimicrobial properties . The substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with tailored properties. Major products formed from these reactions include halogenated surfactants, quaternary ammonium salts, and other derivatives with improved surface activity and stability .
Scientific Research Applications
Gemini surfactants have a wide range of scientific research applications due to their unique molecular structure and properties. In chemistry, they are used as emulsifiers, dispersing agents, and stabilizers in various formulations . In biology, this compound surfactants are employed as gene carriers and antimicrobial agents due to their ability to interact with biological membranes and enhance the delivery of genetic material . In medicine, they are used in drug delivery systems and as components of disinfectants and antiseptics . Industrial applications include their use in enhanced oil recovery, textile processing, and the production of personal care products .
Mechanism of Action
The mechanism of action of gemini surfactants is primarily based on their ability to reduce surface tension and form micelles or other self-assembling structures. The hydrophilic head groups interact with polar phases, while the hydrophobic tails interact with nonpolar phases, leading to the formation of stable interfaces . In biological systems, this compound surfactants can disrupt microbial cell membranes by incorporating their hydrophobic tails into the lipid bilayer, causing membrane destabilization and cell lysis . This dual interaction with both hydrophilic and hydrophobic environments makes this compound surfactants highly effective in various applications.
Comparison with Similar Compounds
Gemini surfactants are often compared with conventional monomeric surfactants, which have only one hydrophilic head group and one hydrophobic tail. The unique dimeric structure of this compound surfactants imparts superior surface activity, lower critical micelle concentration, and better wetting properties compared to monomeric surfactants . Similar compounds include bis-quaternary ammonium salts, which also have two hydrophilic head groups and two hydrophobic tails but differ in the nature of the spacer and the specific functional groups attached . The enhanced properties of this compound surfactants, such as lower toxicity and higher biodegradability, make them more suitable for applications in sensitive environments .
References
Properties
CAS No. |
120812-76-2 |
---|---|
Molecular Formula |
C24H25Cl3N6O8S |
Molecular Weight |
663.9 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea;ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C15H15ClN4O6S.C9H10Cl2N2O2/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22);3-5H,1-2H3,(H,12,14) |
InChI Key |
FUHCASFXVMBXMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
120812-76-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gemini; Lorox plus; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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